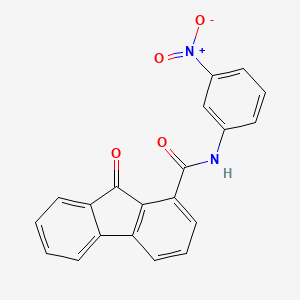
N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in laboratory experiments. It is a potent inhibitor of Cl^- channels and exhibits anti-inflammatory and analgesic properties.
Mécanisme D'action
N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid inhibits Cl^- channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel protein, which prevents Cl^- ions from passing through the channel. N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid has been shown to inhibit various types of Cl^- channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the Ca2+-activated Cl^- channel, and the volume-regulated anion channel.
Biochemical and Physiological Effects:
The inhibition of Cl^- channels by N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid can have various biochemical and physiological effects. In epithelial cells, it can lead to a decrease in Cl^- secretion and an increase in Na+ absorption, which can result in the reduction of fluid secretion. In smooth muscle cells, it can lead to relaxation and dilation of blood vessels. In neurons, it can lead to the modulation of synaptic transmission and the regulation of neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid in lab experiments is its potent inhibitory effects on Cl^- channels. This allows researchers to study the physiological effects of Cl^- channel inhibition in various cell types. However, one limitation of using N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid is its potential off-target effects. N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid has been shown to inhibit other ion channels and transporters, which can complicate the interpretation of experimental results.
Orientations Futures
For the use of N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid in scientific research include investigating its effects in various disease models, developing more selective inhibitors of Cl^- channels, and developing N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid analogs with improved pharmacological properties.
Méthodes De Synthèse
N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid can be synthesized by the reaction of 3-nitrobenzoyl chloride with 9-oxo-9H-fluorene-1-carboxylic acid in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid has been extensively used in scientific research due to its potent inhibitory effects on Cl^- channels. It has been shown to inhibit Cl^- channels in various cell types, including epithelial cells, smooth muscle cells, and neurons. This inhibition leads to a decrease in Cl^- transport and can have various physiological effects.
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-9-oxofluorene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-16-8-2-1-7-14(16)15-9-4-10-17(18(15)19)20(24)21-12-5-3-6-13(11-12)22(25)26/h1-11H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDSDZMZMOPOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate](/img/structure/B5030631.png)

![methyl 4-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5030646.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030657.png)
![N-[4-(2-amino-3-cyano-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5030663.png)
![2-{[3-(2-ethoxyphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5030664.png)
![N-(4-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5030676.png)
![7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5030680.png)

![2-(4-methylphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5030689.png)
![1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B5030695.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5030705.png)
![[1-[(5-chloro-2-thienyl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5030706.png)
![5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B5030708.png)